1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones are classes of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistamine properties .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . Heating the latter with MeONa at reflux in BuOH led to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Scientific Research Applications
Synthesis and Chemical Properties
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione is a compound that has garnered attention in the field of organic chemistry for its utility in synthesizing various cyclic compounds through [4 + 2] cycloaddition reactions. This process is significant for creating spiro[pyrido[2,1-b][1,3]oxazine-2,3′-pyrroles] and related products, which demonstrate rapid epimerization in solution. This characteristic is not only limited to spiropyrido[2,1-b][1,3]oxazines but also extends to spiroquinolizines, suggesting a broader application in synthesizing diverse cyclic structures with potential pharmaceutical applications (Galeev et al., 2021).
Furthermore, the synthesis of novel 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives showcases the versatility of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione in creating bis-functionalized 1,4-diazepines. This is achieved through regioselective thionation and nucleophilic substitutions, offering a pathway to a new library of bis-functionalized pyrido-1,4-diazepines with potential biological activity (El Bouakher et al., 2013).
Crystallography and Molecular Structure
The study of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones provides insight into the molecular and crystal structures of compounds related to 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione. These compounds exhibit diverse hydrogen bonding and π-π stacking interactions, which contribute to their different crystal structures. Such studies are crucial for understanding the intermolecular interactions that influence the solid-state properties of these compounds, potentially affecting their chemical reactivity and physical properties (Trilleras et al., 2009).
Catalysis and Green Chemistry
Innovations in catalysis highlight the role of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione derivatives in promoting efficient syntheses under environmentally friendly conditions. For instance, the synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica demonstrates the compound's utility in facilitating reactions under microwave irradiation and solvent-free conditions. This approach not only yields high-performance catalysts that can be reused multiple times without significant loss of activity but also emphasizes the importance of 1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione derivatives in the development of green chemistry methodologies (Rahmani et al., 2018).
Future Directions
properties
IUPAC Name |
1,7-dimethylpyrido[2,3-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-5-3-4-6-7(10-5)11(2)9(13)14-8(6)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGNGRQWSNKXLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)OC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540441 |
Source
|
Record name | 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione | |
CAS RN |
66690-78-6 |
Source
|
Record name | 1,7-Dimethyl-2H-pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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